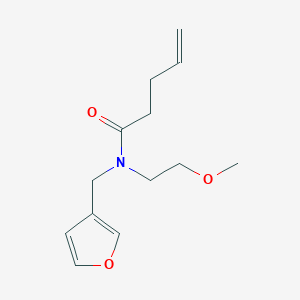

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-4-5-13(15)14(7-9-16-2)10-12-6-8-17-11-12/h3,6,8,11H,1,4-5,7,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYLJMULJCXNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of a furan ring, which is known for its biological reactivity, and a pent-4-enamide backbone that allows for various functional modifications. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds.

| Feature | Description |

|---|---|

| Furan Moiety | Contributes to biological reactivity and potential therapeutic effects. |

| Pent-4-enamide Backbone | Provides a framework for functional modifications. |

| Methoxy Group | Enhances lipophilicity and bioactivity. |

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

Currently, there is no detailed scientific research available on the specific mechanism of action for this compound. However, understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

- Binding affinity assessments with relevant receptors or enzymes.

- In vitro assays to evaluate cellular responses.

- In vivo studies to observe pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

While extensive research specifically focusing on this compound is sparse, insights can be drawn from related compounds:

- Furan Derivatives in Medicinal Chemistry : A review highlighted various furan-based compounds that demonstrate anti-inflammatory and analgesic properties, supporting the hypothesis that this compound may exhibit similar effects .

- Chemical Modifications : Studies on related pentenamides have shown that modifications to the furan ring can significantly alter biological activity, indicating that specific substitutions could enhance efficacy against targeted diseases .

- Pharmacological Screening : The need for high-throughput screening methods to evaluate the biological activity of novel compounds like this compound has been emphasized in recent literature . Such approaches could facilitate the identification of promising therapeutic candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the amide nitrogen significantly influence the compound’s properties. Below is a comparison with analogous pent-4-enamide derivatives:

Key Observations:

- Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., p-tolyl in ).

- Synthetic Complexity: The furan ring may introduce challenges in regioselective functionalization, contrasting with simpler alkyl or aryl substituents in analogs .

Pharmacological Potential

Analogous compounds like Ethyl 4-ANPP hydrochloride (a fentanyl precursor) highlight the relevance of amide derivatives in opioid receptor modulation . The furan moiety in the target compound may interact with aromatic residues in biological targets, though this remains speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.